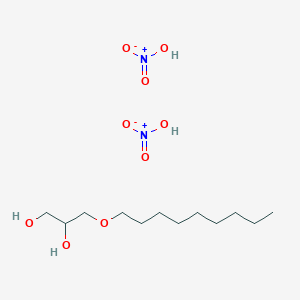![molecular formula C24H29Br B14506086 1-Bromo-4-[(4-decylphenyl)ethynyl]benzene CAS No. 62856-50-2](/img/structure/B14506086.png)
1-Bromo-4-[(4-decylphenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[(4-decylphenyl)ethynyl]benzene is an organic compound with the molecular formula C24H31Br It is a brominated derivative of ethynylbenzene, characterized by the presence of a bromine atom and a decyl-substituted phenyl group attached to the ethynylbenzene core
Méthodes De Préparation
The synthesis of 1-Bromo-4-[(4-decylphenyl)ethynyl]benzene typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 4-[(4-decylphenyl)ethynyl]benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the para position.
Sonogashira Coupling: Another method involves the Sonogashira coupling reaction, where 4-bromo-1-iodobenzene reacts with 4-decylphenylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) under an inert atmosphere to form the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-4-[(4-decylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alkanes or alkenes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Stille couplings to form biaryl or diaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-4-[(4-decylphenyl)ethynyl]benzene has several scientific research applications:
Material Science: It is used in the synthesis of organic semiconductors and conductive polymers for electronic devices.
Medicinal Chemistry: The compound serves as a building block for designing novel pharmaceuticals with potential therapeutic properties.
Chemical Biology: It is employed in the development of molecular probes for studying biological processes and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[(4-decylphenyl)ethynyl]benzene depends on its specific application. In material science, its conductive properties are attributed to the conjugated system of the ethynylbenzene core, which facilitates electron transport. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets such as enzymes or receptors, modulating their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Bromo-4-[(4-decylphenyl)ethynyl]benzene can be compared with other similar compounds such as:
1-Bromo-4-ethynylbenzene: Lacks the decyl-substituted phenyl group, resulting in different physical and chemical properties.
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: Contains an additional bromine atom, which can influence its reactivity and applications.
4-Bromo-4’-ethynylbiphenyl: Features a biphenyl core, offering different electronic and steric properties compared to the single phenyl ring in this compound.
Propriétés
Numéro CAS |
62856-50-2 |
|---|---|
Formule moléculaire |
C24H29Br |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
1-bromo-4-[2-(4-decylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H29Br/c1-2-3-4-5-6-7-8-9-10-21-11-13-22(14-12-21)15-16-23-17-19-24(25)20-18-23/h11-14,17-20H,2-10H2,1H3 |
Clé InChI |
WITDRKHFEYRTSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
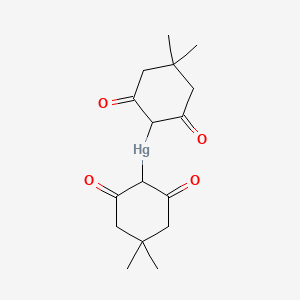
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
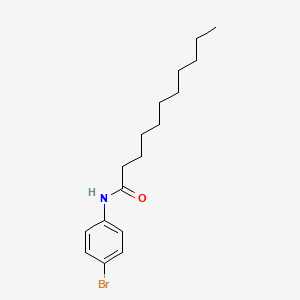
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)
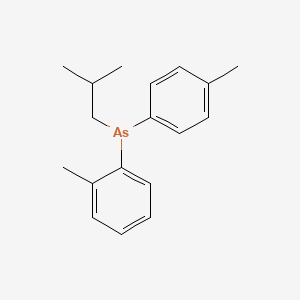
![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
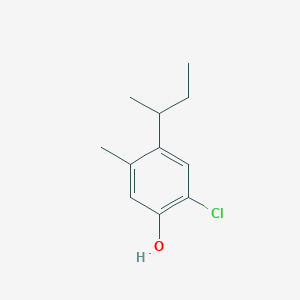
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
